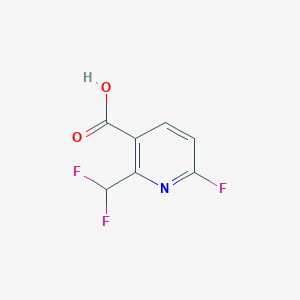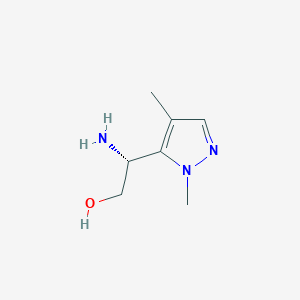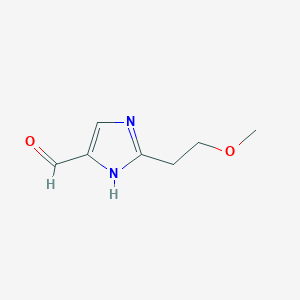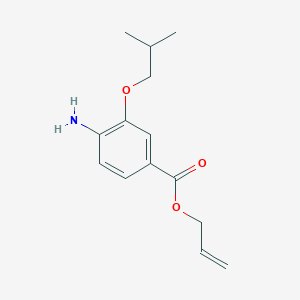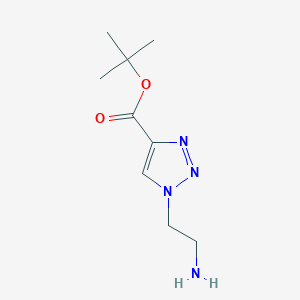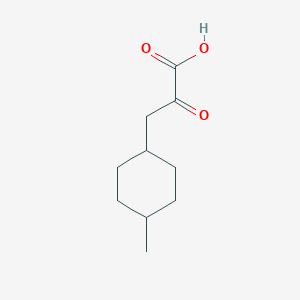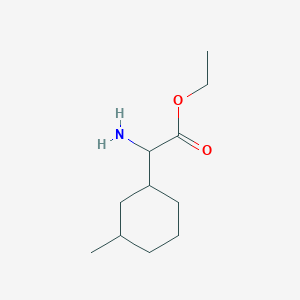
Ethyl 2-amino-2-(3-methylcyclohexyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Ethyl 2-amino-2-(3-methylcyclohexyl)acetate involves several steps. One common method includes the reaction of 3-methylcyclohexanone with ethyl chloroacetate in the presence of a base to form the intermediate ethyl 2-(3-methylcyclohexylidene)acetate. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield this compound .
In industrial production, the process may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
化学反应分析
Ethyl 2-amino-2-(3-methylcyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum .
科学研究应用
Ethyl 2-amino-2-(3-methylcyclohexyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules
作用机制
The mechanism of action of Ethyl 2-amino-2-(3-methylcyclohexyl)acetate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, leading to modulation of biochemical pathways .
相似化合物的比较
Ethyl 2-amino-2-(3-methylcyclohexyl)acetate can be compared with similar compounds such as:
Ethyl 2-amino-2-(cyclohexyl)acetate: Lacks the methyl group on the cyclohexyl ring, which may affect its reactivity and biological activity.
Ethyl 2-amino-2-(4-methylcyclohexyl)acetate: The position of the methyl group on the cyclohexyl ring is different, potentially leading to variations in steric effects and chemical behavior.
Ethyl 2-amino-2-(3,4-dimethylcyclohexyl)acetate: Contains an additional methyl group, which may influence its solubility and interaction with molecular targets.
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties .
属性
分子式 |
C11H21NO2 |
|---|---|
分子量 |
199.29 g/mol |
IUPAC 名称 |
ethyl 2-amino-2-(3-methylcyclohexyl)acetate |
InChI |
InChI=1S/C11H21NO2/c1-3-14-11(13)10(12)9-6-4-5-8(2)7-9/h8-10H,3-7,12H2,1-2H3 |
InChI 键 |
DLWGOWPDGOKAAZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C1CCCC(C1)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


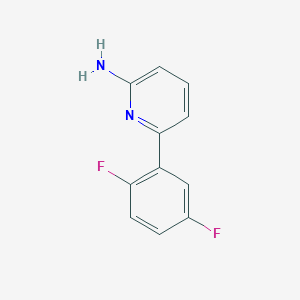

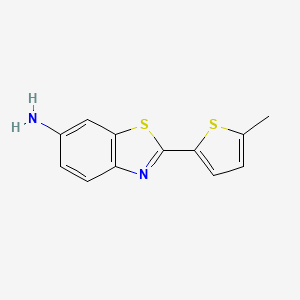

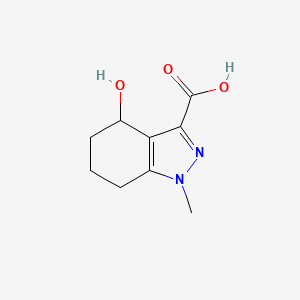
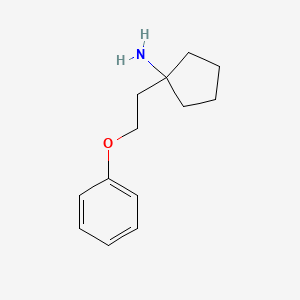
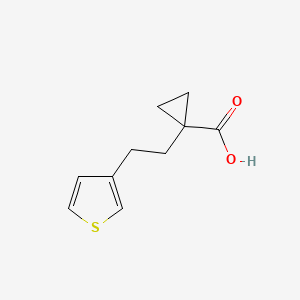
![1-{1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}cyclopropane-1-carboxylicacid](/img/structure/B13567668.png)
